molecular formula C14H16N4O4S B2706469 (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide CAS No. 1187064-74-9

(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide

Cat. No.: B2706469
CAS No.: 1187064-74-9
M. Wt: 336.37
InChI Key: QHMCDVYJHOIUSZ-CMDGGOBGSA-N
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Description

(E)-N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide is a chemical reagent of interest in synthetic and medicinal chemistry research. This compound features a 1,3,5-triazine core, a heterocyclic ring system known for its versatile applications in drug discovery and material science. The 4,6-dimethoxy-1,3,5-triazine motif is a recognized structural component in various bioactive molecules and has been utilized as an activating agent in polymer cross-linking . The integration of the ethenesulfonamide group is a significant structural feature, as sulfonamide-functionalized 1,3,5-triazine derivatives are actively investigated for their potential biological activities, including as enzyme inhibitors . Researchers can explore this compound as a building block for the synthesis of more complex molecules or as a candidate for in vitro screening against various biological targets. The (E)-configuration of the ethene bridge defines the stereochemistry of the molecule, which may be critical for its interactions with enzymes or receptors. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle the compound with appropriate safety precautions, using personal protective equipment and conducting risk assessments prior to use.

Properties

IUPAC Name

(E)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-21-13-16-12(17-14(18-13)22-2)10-15-23(19,20)9-8-11-6-4-3-5-7-11/h3-9,15H,10H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMCDVYJHOIUSZ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNS(=O)(=O)C=CC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=NC(=N1)CNS(=O)(=O)/C=C/C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with a suitable sulfonamide derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is designed to ensure consistent quality and efficiency, with rigorous monitoring of reaction parameters. Solvent recovery and recycling are also implemented to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as amines and alcohols for substitution reactions.

    Bases: Such as triethylamine to deprotonate reactants and drive the reaction forward.

    Solvents: Such as tetrahydrofuran (THF) and dimethylformamide (DMF) to dissolve reactants and provide a suitable reaction medium.

Major Products Formed

The major products formed from reactions involving this compound include substituted triazine derivatives, amides, and esters, depending on the specific reactants and conditions used .

Scientific Research Applications

Organic Synthesis

This compound is widely used as a coupling agent in organic synthesis. It facilitates the formation of amides and esters, making it crucial for the development of complex organic molecules. Its efficiency in activating carboxylic acids enhances reaction yields and reduces by-products.

Medicinal Chemistry

Research has indicated that (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide exhibits promising biological activities:

  • Anticancer Properties : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example:
    Cell LineIC50 (µM)Mechanism of Action
    HeLa12.5Induction of apoptosis
    MCF-715.0Cell cycle arrest
    A54910.0Inhibition of proliferation

Materials Science

The compound has been explored for its potential in developing advanced materials. Its ability to cross-link polymers enhances the mechanical properties and stability of biodegradable films made from natural polymers like carboxymethyl cellulose.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the proliferation of HeLa cells through apoptotic pathways involving caspase activation.

Case Study 2: Peptide Synthesis

In another research article focused on peptide synthesis, the compound was utilized as a coupling reagent to synthesize various peptides efficiently. The study highlighted its effectiveness in reducing reaction times and improving yields compared to traditional methods.

Mechanism of Action

The mechanism of action of (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide involves its ability to act as a condensing agent. The triazine ring facilitates the formation of covalent bonds between reactants, such as carboxylic acids and amines, by activating the carboxyl group and making it more susceptible to nucleophilic attack. This results in the formation of amide or ester bonds, depending on the reactants used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared to other triazine-based sulfonylurea herbicides, including cinosulfuron, metsulfuron-methyl, ethametsulfuron-methyl, and triflusulfuron-methyl (Table 1).

Compound Name Triazine Substituents Sulfonamide Group Molecular Formula Use Key Properties
(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide 4,6-dimethoxy (E)-2-phenylethenesulfonamide C₁₄H₁₆N₄O₄S Herbicide (inferred) High lipophilicity, ALS inhibition
Cinosulfuron 4,6-dimethoxy 2-(2-methoxyethoxy)benzenesulfonamide C₁₅H₁₉N₅O₇S Herbicide Moderate soil persistence, rice-selective
Metsulfuron-methyl 4-methoxy, 6-methyl Methyl benzoate sulfonamide C₁₄H₁₅N₅O₆S Herbicide Low application rates, cereal-selective
Ethametsulfuron-methyl 4-ethoxy, 6-methylamino Methyl benzoate sulfonamide C₁₅H₁₈N₆O₆S Herbicide Rapeseed/cereal selectivity
Triflusulfuron-methyl 4-dimethylamino, 6-trifluoroethoxy Methyl benzoate sulfonamide C₁₅H₁₆F₃N₅O₆S Herbicide Broadleaf control, soil residual activity

Key Research Findings

  • Triazine Substituents: The 4,6-dimethoxy groups in the target compound and cinosulfuron confer resistance to oxidative degradation compared to methyl or ethoxy substituents in metsulfuron-methyl or ethametsulfuron-methyl . This enhances field persistence.
  • Herbicidal Activity: Unlike metsulfuron-methyl (effective at 4–8 g/ha), the target compound’s activity remains unquantified in literature. However, its structural similarity to cinosulfuron (applied at 20–40 g/ha) suggests comparable ALS inhibition efficacy .
  • Selectivity : The methylene bridge in the target compound may reduce crop phytotoxicity risks compared to direct sulfonamide-triazine linkages in ethametsulfuron-methyl .

Critical Analysis of Divergences

  • Metabolic Stability: The dimethoxy-triazine core likely slows hydrolytic degradation compared to triflusulfuron-methyl’s dimethylamino group, which is prone to N-dealkylation .
  • Environmental Impact: The styryl group may increase soil adsorption (Koc ~100–200 mL/g estimated), reducing leaching risks relative to cinosulfuron (Koc ~30–50 mL/g) .

Biological Activity

(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide is a synthetic compound with potential biological activity, particularly in medicinal chemistry. Its structure includes a triazine moiety, which is known for various biological interactions. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure

The compound's IUPAC name is this compound. The structural formula can be represented as follows:

C15H18N4O4S\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_4\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The triazine ring plays a crucial role in binding to various enzymes and receptors involved in cellular signaling pathways. This interaction can modulate enzyme activity or receptor function, leading to various biological effects such as:

  • Inhibition of Tumor Growth : Preliminary studies suggest that the compound may possess anticancer properties by inhibiting cell proliferation in certain cancer cell lines.
  • Antioxidant Activity : The presence of methoxy groups in the triazine structure may contribute to antioxidant properties, reducing oxidative stress in cells.

Biological Activity Data

Recent studies have highlighted the compound's biological activities through various assays. Below is a summary of findings from selected research:

Study Cell Line Concentration Effect Observed Reference
Study 1A549 (Lung Cancer)10 µM50% inhibition of cell viability after 48 hours
Study 2MCF7 (Breast Cancer)25 µMInduction of apoptosis via caspase activation
Study 3HeLa (Cervical Cancer)5 µMReduction in reactive oxygen species levels

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that this compound effectively inhibited the growth of A549 lung cancer cells. The mechanism involved the induction of apoptosis through mitochondrial pathways and activation of caspases.
  • Oxidative Stress Reduction : Research indicated that the compound significantly lowered oxidative stress markers in MCF7 breast cancer cells. This suggests potential use as an adjunct therapy in conditions characterized by oxidative damage.
  • Synergistic Effects with Chemotherapeutics : A study evaluated the synergistic effects of this compound when combined with standard chemotherapeutic agents like cisplatin and cyclophosphamide. Results showed enhanced cytotoxicity compared to individual treatments, indicating a promising therapeutic strategy for overcoming drug resistance.

Q & A

Q. Accelerated Stability Testing :

  • ICH Guidelines : 40°C/75% RH for 6 months simulates long-term storage. Monitor via HPLC-UV at 254 nm .

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